REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][N:5]([CH2:13][CH2:14]Cl)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1OCCOCCOCCOCCOCCOC1.C([O-])([O-])=O.[K+].[K+].[CH2:40]([O:42][C:43](=[O:56])[CH2:44][S:45]([C:48]1[CH:53]=[CH:52][C:51]([O:54][CH3:55])=[CH:50][CH:49]=1)(=[O:47])=[O:46])[CH3:41]>CC(C)=O>[CH2:40]([O:42][C:43]([C:44]1([S:45]([C:48]2[CH:49]=[CH:50][C:51]([O:54][CH3:55])=[CH:52][CH:53]=2)(=[O:47])=[O:46])[CH2:14][CH2:13][N:5]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:4][CH2:3]1)=[O:56])[CH3:41] |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(CC1=CC=CC=C1)CCCl
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS(=O)(=O)C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours with good stirring
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the potassium salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
WASH
|
Details
|
The organic layer was further washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The dark brown reaction mixture was purified by silica gel coumn chromatography
|
Type
|
WASH
|
Details
|
by eluting it with 30% ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |